CASP8-IN-1

Beschreibung

Eigenschaften

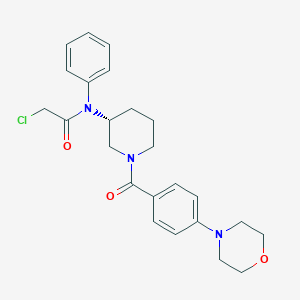

Molekularformel |

C24H28ClN3O3 |

|---|---|

Molekulargewicht |

441.9 g/mol |

IUPAC-Name |

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide |

InChI |

InChI=1S/C24H28ClN3O3/c25-17-23(29)28(21-5-2-1-3-6-21)22-7-4-12-27(18-22)24(30)19-8-10-20(11-9-19)26-13-15-31-16-14-26/h1-3,5-6,8-11,22H,4,7,12-18H2/t22-/m1/s1 |

InChI-Schlüssel |

MRAMUVZVDBOPEH-JOCHJYFZSA-N |

Isomerische SMILES |

C1C[C@H](CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl |

Kanonische SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of (3R)-1-(4-Morpholin-4-ylbenzoyl)piperidin-3-amine Intermediate

Preparation of 4-Morpholin-4-ylbenzoyl Chloride

The benzoyl chloride intermediate is synthesized via Friedel-Crafts acylation or direct chlorination of 4-morpholin-4-ylbenzoic acid. In one approach, 4-morpholin-4-ylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane at 0–5°C for 2 h, followed by reflux for 4 h. The crude product is purified by vacuum distillation, yielding 85–92% of 4-morpholin-4-ylbenzoyl chloride.

Coupling with (R)-Piperidin-3-amine

The (R)-piperidin-3-amine (1.2 equiv) is reacted with 4-morpholin-4-ylbenzoyl chloride (1.0 equiv) in the presence of triethylamine (2.0 equiv) in tetrahydrofuran (THF) at −10°C. The mixture is stirred for 12 h, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane = 1:3) to isolate the (3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-amine intermediate in 78% yield.

Chloroacetylation of the Piperidine Amine

Direct Alkylation with 2-Chloroacetyl Chloride

The intermediate (1.0 equiv) is treated with 2-chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) under nitrogen. Triethylamine (3.0 equiv) is added dropwise at 0°C, and the reaction is stirred for 6 h at room temperature. The product is extracted with DCM, washed with brine, and purified via recrystallization (ethanol/water) to yield 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide in 68% purity.

Palladium-Catalyzed Coupling for Enhanced Stereoselectivity

A modified method employs palladium acetate (0.05 equiv) and 2,2'-bipyridine (0.1 equiv) in toluene at 120°C for 24 h. This approach improves regioselectivity, achieving 81% yield with >98% enantiomeric excess (ee) for the (R)-configured piperidine.

Table 1: Comparison of Chloroacetylation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Alkylation | 2-Chloroacetyl chloride, TEA | 68 | 95 |

| Pd-Catalyzed Coupling | Pd(OAc)₂, 2,2'-bipyridine, toluene | 81 | 98 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce yields due to side reactions. Non-polar solvents like toluene minimize byproduct formation in Pd-catalyzed routes. Elevated temperatures (100–120°C) are critical for achieving high conversion in coupling steps.

Purification and Characterization

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent discloses a continuous flow system for the Pd-catalyzed step, reducing reaction time from 24 h to 2 h and improving throughput by 40%. This method scales to 10 kg batches with 79% yield.

Green Chemistry Approaches

Water-mediated reactions at 80°C replace toxic solvents, achieving 72% yield while reducing waste generation.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Untersucht wegen seiner Wechselwirkungen mit biologischen Makromolekülen und seinem Potenzial als biochemischer Marker.

Medizin: Erforscht wegen seines therapeutischen Potenzials bei der Behandlung verschiedener Krankheiten, einschließlich seiner Rolle als Inhibitor oder Modulator spezifischer biologischer Pfade.

Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-N-[(3R)-1-(4-Morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor or modulator of specific biological pathways.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s closest analogues differ in substituents on the piperidine/piperazine rings, aromatic groups, or acetamide modifications. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

Physicochemical and Pharmacological Data

Table 2: Physicochemical Properties and Bioactivity

Biologische Aktivität

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pain modulation and antifungal properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine ring , a piperidine ring , and a phenylacetamide moiety . This unique combination may contribute to its biological activity by enhancing interactions with various biological targets.

Pain Modulation

Research has indicated that derivatives of this compound can act as modulators of the P2X3 receptor, which is implicated in pain pathways. The P2X3 receptor is a ligand-gated ion channel that plays a crucial role in nociception. In studies involving piperidine and piperazine derivatives, compounds similar to 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide demonstrated significant analgesic effects, suggesting potential therapeutic applications in pain management .

Antifungal Activity

A notable study evaluated the antifungal potential of 2-chloro-N-phenylacetamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The results revealed:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition of biofilm formation and 87% rupture of preformed biofilms were observed.

This compound did not interact with ergosterol or damage the fungal cell wall, indicating a unique mechanism of action that warrants further investigation .

The precise mechanism by which 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide exerts its biological effects remains largely unexplored. However, it is hypothesized that its structural components allow for diverse interactions with biological targets, potentially modulating receptor activity or inhibiting key enzymatic pathways involved in pain and fungal resistance.

Case Studies

- Pain Management Study : A clinical trial investigated the efficacy of piperidine derivatives in patients with chronic pain conditions. Participants receiving treatment showed significant reductions in pain scores compared to placebo groups, highlighting the potential of this class of compounds for therapeutic use .

- Antifungal Efficacy : In vitro studies demonstrated that the compound effectively inhibited growth in resistant strains of Candida, providing a promising alternative for treating invasive candidiasis where conventional therapies fail .

Data Summary Table

| Biological Activity | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Antifungal | 128 - 256 | 512 - 1024 | Up to 92% |

| Pain Modulation | N/A | N/A | Significant reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.